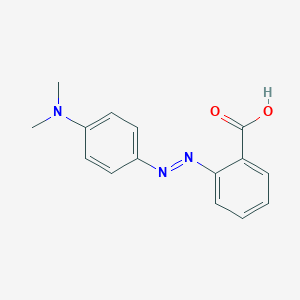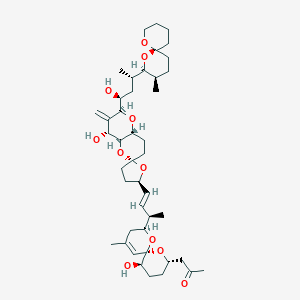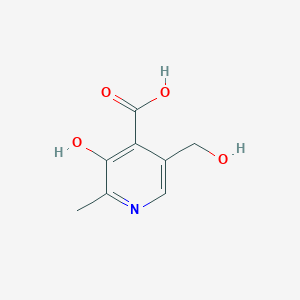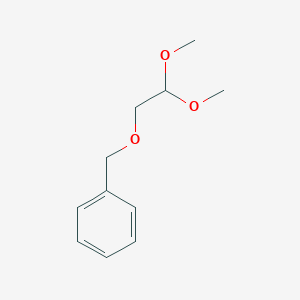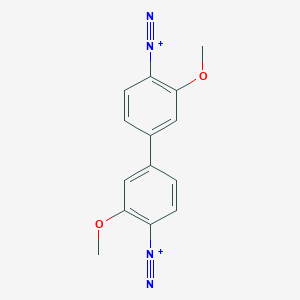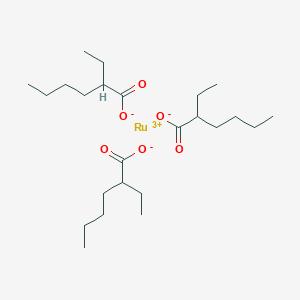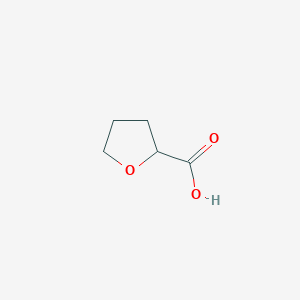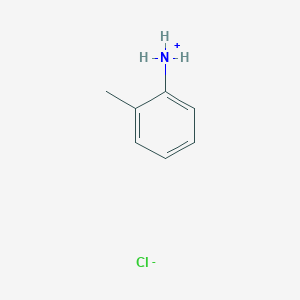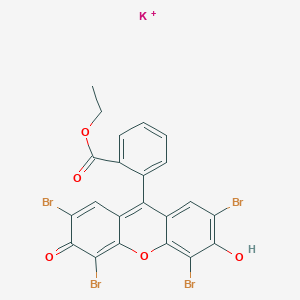
エチルエオシン
概要
説明
Ethyl eosin is an organic potassium salt . It’s commonly used as a fluorochrome, a histological dye, and a photosensitizing agent . It may be used instead of Eosin Y ws to counterstain alum hematoxylin in the Hematoxylin and Eosin method .
Synthesis Analysis
The synthesis of eosin and its derivatives, including ethyl eosin, has been a topic of research for many years . Eosin is a versatile organic dye whose synthetic uses are expanding significantly . It has been used as a photosensitizer for generating singlet oxygen .Molecular Structure Analysis
Ethyl eosin has the molecular formula C22H11Br4KO5 . Its structure includes a 2,4,5,7-tetrabromo-9-{2-[(ethyloxy)carbonyl]phenyl}-3-oxo-3H-xanthen-6-olate counterion .Chemical Reactions Analysis
Eosin, including its ethyl derivative, has been used in various chemical reactions. For instance, it has been used as a biosafe photoinitiation system that can be activated via visible light . It has also been used as a catalyst in the multi-component synthesis of chromeno .Physical And Chemical Properties Analysis
Ethyl eosin is slightly soluble in hot water and ethanol . It has a molecular weight of 714.0 g/mol . The color of the compound is red .科学的研究の応用
組織学的染色
エチルエオシンは、細胞質、結合組織、および筋肉繊維の染色に広く用いられている。 これらの構造にピンクから赤色の色合いを与え、顕微鏡下での細胞成分の可視化を助ける .
光触媒
合成化学において、エチルエオシンは、C–C結合形成やC–X結合形成(Xはヘテロ原子)を含むさまざまな反応において、可視光下で光触媒として作用する。 この応用は、染料の光を吸収して化学変換を促進する能力を利用している .
フローケミストリー
エチルエオシンは、均一光触媒反応用のフローケミストリーセットアップで使用されている。 この分野におけるその使用は、連続処理や効率的な合成などの技術的側面を可能にすることを強調している .
固体担持触媒の応用
この染料は、バッチ合成変換用の固体担持触媒系にも適用されている。 これには、エチルエオシンを固体担体に固定化することが含まれ、これにより光触媒の回収と再利用が可能になる .
ネグリ小体の同定
エチルエオシンは、狂犬病動物の中枢神経系におけるネグリ小体を示すためのストーバルとブラックの方法などの方法で使用するための認証を受けており、これは狂犬病の診断に不可欠である .
協奏触媒
この染料は、遷移金属と共に協奏触媒で使用されて、特権的な骨格を合成し、複雑な化学プロセスにおけるその汎用性を示している .
作用機序
Target of Action
Ethyl eosin, an organic potassium salt, is a versatile organic dye . Its primary targets are the molecules that absorb light in the visible region of the electromagnetic spectrum . It has been used as a photosensitizer for generating singlet oxygen .
Mode of Action
Ethyl eosin interacts with its targets through energy transfer and electron transfer . For a long time, its action as an energy transfer agent dominated. More recently, however, there has been a growing interest in its potential as an electron transfer agent . This interaction results in the generation of reactive oxygen species (ROS), which can catalyze various reactions .
Biochemical Pathways
The primary biochemical pathway affected by ethyl eosin is the generation of singlet oxygen through energy transfer . This process involves the excitation of the eosin molecule to a higher energy state, followed by the transfer of this energy to oxygen molecules, converting them to a singlet state . The singlet oxygen can then participate in various downstream reactions, including the oxidation of various substrates .
Pharmacokinetics
Like other organic dyes, it is expected to have a broad distribution into tissues . The binding rate of such dyes to serum proteins is usually low, typically less than 10%
Result of Action
The primary molecular effect of ethyl eosin’s action is the generation of singlet oxygen . This can lead to the oxidation of various substrates, resulting in a variety of cellular effects . The specific effects would depend on the nature of the substrates and the cellular context.
Action Environment
The action of ethyl eosin is influenced by environmental factors such as light and the presence of oxygen . As a photosensitizer, its activity is dependent on the absorption of light in the visible region of the electromagnetic spectrum . Furthermore, the generation of singlet oxygen requires the presence of oxygen . Therefore, the efficacy and stability of ethyl eosin would be influenced by factors such as light intensity and oxygen concentration.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl eosin plays a significant role in biochemical reactions. It has been observed that eosin’s uses are expanding significantly, with a growing interest in its potential as an electron transfer agent . This suggests that ethyl eosin may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the nature of their interactions.
Molecular Mechanism
Eosin, from which ethyl eosin is derived, has been shown to act as both an energy transfer agent and an electron transfer agent . This suggests that ethyl eosin may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given that eosin can act as an electron transfer agent , it is possible that ethyl eosin could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
特性
| { "Design of Synthesis Pathway": "The synthesis of Ethyl eosin can be achieved through a multi-step process involving the reaction of benzene and ethyl bromide with subsequent oxidation and coupling reactions.", "Starting Materials": ["Benzene", "Ethyl bromide", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Sodium sulfite", "Copper sulfate", "Sodium acetate", "Ethanol"], "Reaction": ["1. Benzene is reacted with ethyl bromide in the presence of sodium hydroxide and sulfuric acid to form ethylbenzene.", "2. Ethylbenzene is oxidized using a mixture of sodium nitrite and hydrochloric acid to form ethylbenzene diazonium chloride.", "3. The diazonium salt is then coupled with resorcinol in the presence of sodium carbonate to form the intermediate compound, Ethyl eosin.", "4. The intermediate is then treated with sodium sulfite and copper sulfate to remove any unreacted diazonium salt.", "5. The final step involves the addition of sodium acetate and ethanol to precipitate and purify the Ethyl eosin." ] } | |
CAS番号 |
6359-05-3 |
分子式 |
C22H12Br4KO5 |
分子量 |
715.0 g/mol |
IUPAC名 |
potassium;2,4,5,7-tetrabromo-9-(2-ethoxycarbonylphenyl)-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C22H12Br4O5.K/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26;/h3-8,27H,2H2,1H3; |
InChIキー |
VEEWAJCMWVZDCM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |
その他のCAS番号 |
6359-05-3 |
同義語 |
Solvent red 45 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ethyl eosin can form ion-association complexes with proteins, leading to noticeable color changes in solution. For instance, in a slightly acidic buffer, ethyl eosin interacts with bovine serum albumin (BSA) and human serum albumin (HSA), causing a color shift and allowing for protein quantification. [] This interaction can be influenced by factors such as the presence of chemical coupling reagents, as seen with alpha-synuclein, where ethyl eosin induces self-oligomerization in the presence of N-(ethoxycarbonyl)-2-ethoxy-1, 2-dihydroquinoline. []
A: In water-in-oil microemulsions, ethyl eosin can act as a “shuttle photosensitizer”, facilitating electron transfer between water and oil phases. When light excites ethyl eosin in the presence of an electron acceptor like Fe(CN)63- (in water) and an electron donor like tributylamine (in oil), it mediates electron transfer, becoming oxidized in the process. The oxidized ethyl eosin then moves to the oil phase, effectively separating the generated redox species and hindering back electron transfer. []
A: Research on the cyanobacterium Synechocystis sp. PCC 6803 showed that while increased intracellular singlet oxygen (generated by photosensitizers like ethyl eosin) appears to increase photodamage to photosystem II (PSII), this is misleading. The actual damage to PSII, when assessed in conditions that halt new protein synthesis, remains unchanged. This suggests that singlet oxygen generated by ethyl eosin primarily inhibits the repair of already damaged PSII, specifically by suppressing the translation elongation of the D1 protein vital for PSII function. []
A: While not explicitly stated in the provided excerpts, ethyl eosin (also known as Ethyl Eosin Y) has the molecular formula C22H16Br4O5 and a molecular weight of 691.95 g/mol. [, ]
A: Ethyl eosin exhibits characteristic absorption and emission spectra. It has a maximum absorption wavelength around 516-520 nm and a maximum fading wavelength around 544-548 nm when forming ion-association complexes with certain compounds. [, ] These spectral properties make it useful for spectrophotometric analyses.
A: Studies indicate that ethyl eosin's adsorption and fluorescence behavior are influenced by the type of surfactant present. Its interaction with cationic surfactants like cetylpyridinium bromide (CPB) is particularly noteworthy. [] This interaction can lead to the formation of nanoassociates, the energy and structure of which can be further investigated using computational chemistry methods. [] Additionally, ethyl eosin can be incorporated into polymer matrices for sensing applications. []
A: Molecular mechanics methods like MM+ and AMBER are used to optimize the geometry of ethyl eosin and its complexes with other molecules, such as surfactants like CPB. [] Semiempirical methods like AM1 and PM3 then help determine the energy of these complexes (e.g., standard enthalpy of formation) and predict their most probable structures. These computational approaches contribute to understanding the driving forces behind the formation and stability of ethyl eosin-containing nanoassemblies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



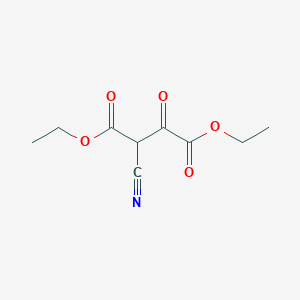

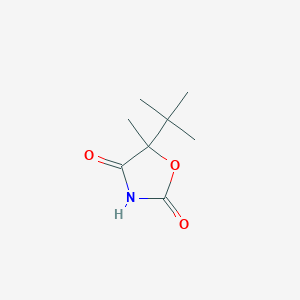
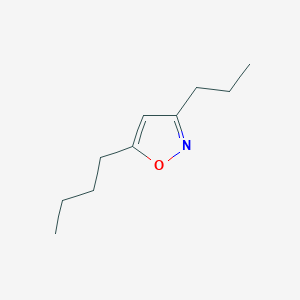
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
